5-bromo-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one
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Overview
Description
Preparation Methods
The synthesis of 5-bromo-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one involves several steps. One common method includes the reaction of 2,5-dibromo-3-methoxy-1,4-dianiline with propargylic alcohol in the presence of palladium acetate, 1,1′-bis(di-tert-butylphosphino)ferrocene, and potassium carbonate in N-methyl-2-pyrrolidone . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
5-bromo-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-bromo-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The indole moiety in the compound allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
5-bromo-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Lysergic acid diethylamide (LSD): A potent hallucinogen.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C20H18BrNO4 |
---|---|
Molecular Weight |
416.3 g/mol |
IUPAC Name |
5-bromo-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-prop-2-enylindol-2-one |
InChI |
InChI=1S/C20H18BrNO4/c1-3-10-22-17-9-6-14(21)11-16(17)20(25,19(22)24)12-18(23)13-4-7-15(26-2)8-5-13/h3-9,11,25H,1,10,12H2,2H3 |
InChI Key |
DVRSQJRFJUWCIQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)CC2(C3=C(C=CC(=C3)Br)N(C2=O)CC=C)O |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CC2(C3=C(C=CC(=C3)Br)N(C2=O)CC=C)O |
Origin of Product |
United States |
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